molecular formula C8H13Cl3N4 B13470337 N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride

N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride

Cat. No.: B13470337
M. Wt: 271.6 g/mol
InChI Key: SZRAIVOCHXJBOC-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride is a pyrimidine derivative featuring a 6-chloro-2-methylpyrimidin-4-amine core substituted with an azetidin-3-yl group. The dihydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Azetidine, a four-membered saturated heterocyclic ring, introduces conformational strain and unique electronic properties compared to larger rings like pyrrolidine (five-membered).

Properties

Molecular Formula

C8H13Cl3N4

Molecular Weight

271.6 g/mol

IUPAC Name

N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H11ClN4.2ClH/c1-5-11-7(9)2-8(12-5)13-6-3-10-4-6;;/h2,6,10H,3-4H2,1H3,(H,11,12,13);2*1H

InChI Key

SZRAIVOCHXJBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Azetidine Core

Azetidine derivatives are central to the target compound, often synthesized via nucleophilic substitution, cyclization, or ring-closure reactions.

  • Methodology :
    The foundational step involves the preparation of 3-aminocyclobutane derivatives , which are cyclized or aminated to form azetidine rings. A prominent approach uses nucleophilic substitution of suitable precursors, such as bromocyclobutane derivatives , with ammonia or primary amines under controlled conditions.

  • Reaction Conditions :

    • Reagents: Bromocyclobutane derivatives, ammonia or primary amines
    • Catalysts: Copper or palladium catalysts may be employed for cross-coupling reactions
    • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Elevated temperatures (~80-120°C) to facilitate ring closure
    • Outcome: Formation of 3-aminocyclobutane intermediates, which are then protected or functionalized as needed
  • Key References :
    Patents such as WO2000063168A1 describe the synthesis of azetidine derivatives via silyl-protected intermediates and acid-mediated ring formation, emphasizing the importance of controlled hydrolysis and extraction steps.

Functionalization of the Pyrimidine Ring

Pyrimidine ring functionalization typically involves nucleophilic aromatic substitution (SNAr) on chloro or fluoro substituted pyrimidines.

  • Preparation of 6-Chloro-2-methylpyrimidin-4-amine :

    • Starting materials: Commercially available pyrimidine derivatives or synthesized via condensation of β-ketoesters with urea derivatives
    • Chlorination: Achieved using POCl₃ (phosphorus oxychloride) to convert pyrimidin-4(3H)-ones into 4-chloropyrimidines (as per Scheme 1 in reference)
    • Methylation: Introduction of methyl groups at the 2-position via methylation reagents like methyl iodide or dimethyl sulfate under basic conditions
  • Nucleophilic Substitution :
    The amino group at position 4 is introduced via SNAr reactions with ammonia or amines, often under reflux in polar solvents like ethanol or acetonitrile, with catalysts such as potassium carbonate or sodium hydride to enhance nucleophilicity.

  • Reaction Optimization :

    • Temperature: Reflux (~80°C)
    • Solvent: Ethanol or acetonitrile
    • Catalyst: Potassium carbonate or sodium hydride
    • Yield: Typically high (>70%) when optimized
  • References :
    The synthesis routes outlined in describe the preparation of chlorinated pyrimidines and subsequent amino substitution, emphasizing the importance of controlling reaction conditions to prevent over-substitution or side reactions.

Coupling of Azetidine and Pyrimidine Moieties

The key step involves attaching the azetidine ring to the pyrimidine core, often via nucleophilic substitution at the 6-position.

  • Methodology :

    • Reagents: 6-Chloro-2-methylpyrimidin-4-amine and azetidine derivatives with nucleophilic amino groups
    • Conditions: Reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Catalysts: No catalysts are typically necessary, but bases such as triethylamine or potassium carbonate are used to deprotonate the amino group on azetidine, enhancing nucleophilicity
  • Reaction Scheme :

    6-Chloro-2-methylpyrimidin-4-amine + N-azetidin-3-yl amine derivative → N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine
    

    The nucleophilic amino group on azetidine displaces the chloride at the 6-position of the pyrimidine ring.

  • Reaction Conditions :

    • Temperature: 80-120°C
    • Time: 12-24 hours
    • Solvent: DMF or DMSO
    • Base: Triethylamine or potassium carbonate
  • Optimization :

    • Excess azetidine derivative to drive the reaction
    • Controlled temperature to prevent side reactions
  • Research Findings :

    • Patents and studies (e.g.,,) report high yields (~70-85%) with proper temperature control and excess nucleophile.

Formation of the Dihydrochloride Salt

The final step involves protonation of the amino group to form the dihydrochloride salt, which enhances compound stability and solubility.

  • Procedure :

    • Dissolve the free base in a suitable solvent like ethanol or methanol
    • Bubble hydrogen chloride gas through the solution at low temperature (~0°C) for controlled protonation
    • Stirring for 10-12 hours ensures complete salt formation
    • Filtration and washing with methyl tert-butyl ether yield the pure dihydrochloride salt
  • Notes :

    • Maintaining low temperature during HCl bubbling prevents over-protonation or degradation
    • Recrystallization from ethanol or methanol improves purity
  • Reference :

    • Similar procedures are documented in, where hydrochloride salts of analogous compounds are prepared via HCl gas bubbling, followed by filtration and washing.

Summary of Key Reaction Data

Step Reaction Reagents Conditions Yield References
1 Synthesis of azetidine core Bromocyclobutane, ammonia Elevated temperature (~80°C), polar solvents 60-70% WO2000063168A1
2 Chlorination of pyrimidine POCl₃ Reflux (~80°C) 70-85%
3 Methylation at 2-position Methyl iodide or dimethyl sulfate Basic conditions, reflux 65-75%
4 Nucleophilic substitution at 6-position Azetidine derivative + chloropyrimidine DMF/DMSO, 80-120°C 70-85% ,
5 Salt formation HCl gas bubbling 0°C to room temperature Quantitative

Additional Considerations and Optimization Strategies

  • Purity Control : Recrystallization and chromatography are essential to obtain high-purity intermediates and final products.
  • Reaction Monitoring : NMR and LC-MS analyses are employed to track reaction progress, especially during nucleophilic substitutions and salt formation.
  • Safety Measures : Handling of reagents like POCl₃, HCl gas, and organic solvents requires appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications, particularly in developing new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The azetidine group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Salt Form
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride C₈H₁₃Cl₃N₄ 291.57* Azetidin-3-yl, 2-methyl, 6-chloro Dihydrochloride
N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride C₁₀H₁₇ClN₄ 228.72 Pyrrolidin-3-ylmethyl, N-methyl, 6-chloro Hydrochloride
6-Chloro-2-methylpyrimidin-4-amine C₅H₇ClN₃ 144.58 2-methyl, 6-chloro Neutral
6-Chloro-N-methylpyrimidin-4-amine C₅H₇ClN₃ 144.58 N-methyl, 6-chloro Neutral

*Calculated based on molecular formula and dihydrochloride salt.

Key Observations:

Ring Size and Strain: The azetidine group in the target compound introduces greater ring strain compared to the pyrrolidine group in N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride. This strain may enhance reactivity or alter binding affinity in biological systems . Azetidine’s smaller size (4-membered vs.

The dihydrochloride salt form of the target compound likely offers superior solubility in polar solvents compared to neutral analogs like 6-Chloro-2-methylpyrimidin-4-amine, which may limit bioavailability .

Electronic Properties :

  • The electron-donating azetidine nitrogen may influence the pyrimidine ring’s electron density, altering interactions with enzymatic active sites. In contrast, pyrrolidine’s larger ring size provides a different electronic profile, possibly favoring alternate binding modes .

Hypothesized Pharmacological Implications

While experimental data are lacking, comparisons to known pyrimidine-based drugs suggest:

  • Kinase Inhibition : The 6-chloro-2-methylpyrimidine scaffold is common in kinase inhibitors (e.g., imatinib derivatives). The azetidine substituent could modulate selectivity for kinases with smaller ATP-binding pockets.
  • Metabolic Stability : The dihydrochloride salt and methyl groups may enhance metabolic stability compared to simpler analogs like 6-Chloro-N-methylpyrimidin-4-amine , which lacks steric protection at the 2-position .

Biological Activity

N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

N azetidin 3 yl 6 chloro 2 methylpyrimidin 4 amine dihydrochloride\text{N azetidin 3 yl 6 chloro 2 methylpyrimidin 4 amine dihydrochloride}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which play a crucial role in regulating cell proliferation and survival.

  • Kinase Inhibition : The compound has shown potential in inhibiting the activity of kinases associated with oncogenic signaling pathways, leading to reduced tumor growth in preclinical models.
  • Cell Cycle Regulation : It also appears to influence cell cycle progression, promoting apoptosis in cancer cells.

Efficacy in Preclinical Studies

Several studies have investigated the efficacy of this compound across different biological models.

Table 1: Summary of Efficacy Studies

Study ReferenceModel UsedDose (mg/kg)Observed Effects
Xenograft Mouse10Significant tumor reduction
Cell Line (K562)5Induction of apoptosis
In vitro (human cells)1Inhibition of cell proliferation

Case Studies

  • Xenograft Models : In a study involving xenograft mouse models, administration of the compound at a dosage of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups. This suggests strong antitumor activity, potentially through mechanisms involving apoptosis and inhibition of angiogenesis.
  • Cell Line Studies : In vitro studies using the K562 cell line demonstrated that treatment with 5 mg/kg led to marked apoptosis, indicating that the compound may effectively target cancer cells while sparing normal cells.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been evaluated in various studies. Key findings include:

  • Absorption : The compound exhibits favorable absorption characteristics, making it suitable for oral administration.
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which could influence its bioavailability and efficacy.

Q & A

Q. What are the standard protocols for synthesizing N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride?

The synthesis typically involves nucleophilic substitution of a chloropyrimidine precursor with azetidine-3-amine, followed by dihydrochloride salt formation. Key steps include:

  • Reaction optimization : Temperature (60–80°C), solvent selection (e.g., acetonitrile or DMF), and stoichiometric ratios to maximize yield .
  • Purification : Column chromatography or recrystallization to isolate the free base, followed by treatment with HCl gas or aqueous HCl to form the dihydrochloride salt .
  • Yield improvement : Monitoring by TLC or HPLC to minimize side reactions like over-alkylation or hydrolysis of the azetidine ring .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 15N^{15}N NMR confirm structural integrity, including azetidine ring conformation and pyrimidine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities (e.g., incomplete salt formation) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly the azetidine ring puckering and chloride counterion interactions (using SHELX software for refinement) .

Q. How should researchers handle solubility and stability challenges with this dihydrochloride salt?

  • Solubility : Test in polar solvents (e.g., water, methanol) and adjust pH (4–6) to prevent free base precipitation. Solubility data discrepancies may arise from hygroscopicity; use Karl Fischer titration to assess water content .
  • Stability : Store at −20°C in airtight containers with desiccants. Monitor degradation via accelerated stability studies (40°C/75% RH) and HPLC analysis .

Advanced Research Questions

Q. How can structural ambiguities in the azetidine-pyrimidine core be resolved experimentally?

  • X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) for phasing. Refine using SHELXL to model disorder in the azetidine ring .
  • Dynamic NMR : Study ring-flipping kinetics of the azetidine moiety at variable temperatures to assess energy barriers .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate tautomeric forms or protonation states .

Q. How can contradictory solubility or bioactivity data be reconciled in different studies?

  • Data normalization : Control for salt form (dihydrochloride vs. free base), solvent polarity, and ionic strength .
  • Counterion analysis : Use ion chromatography to quantify chloride content, which may vary between batches and affect solubility .
  • Bioassay standardization : Replicate assays under consistent conditions (e.g., buffer pH, cell lines) to isolate compound-specific effects from methodological variability .

Q. What strategies optimize reaction conditions for scale-up synthesis without compromising purity?

  • Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst) to identify critical factors affecting yield and impurity profiles .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., azetidine alkylation) and reduce side reactions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How does the dihydrochloride salt form influence pharmacokinetic properties?

  • Salt dissociation studies : Use pH-solubility profiling and PXRD to assess salt stability in physiological buffers .
  • Permeability assays : Compare free base and salt forms in Caco-2 or PAMPA models to evaluate intestinal absorption trade-offs .
  • Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS to identify HCl-mediated stability improvements .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on pyrimidine-azetidine hydrogen bonding motifs .
  • MD simulations : Simulate binding dynamics (e.g., with GROMACS) to assess conformational flexibility of the azetidine ring in active sites .
  • QSAR modeling : Corlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity data to guide analog design .

Methodological Notes

  • Contradictory evidence : Discrepancies in reported melting points or bioactivity may arise from polymorphic forms (e.g., anhydrous vs. hydrated salts). Use DSC and PXRD to characterize polymorphs .
  • Advanced purification : For chiral purity, employ chiral HPLC or enzymatic resolution if azetidine stereochemistry is critical .

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